8-Fluoro-1-naphthoic acid
Overview
Description
8-Fluoro-1-naphthoic acid is an organic compound with the molecular formula C11H7FO2 It is a derivative of naphthoic acid, where a fluorine atom is substituted at the 8th position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-1-naphthoic acid can be achieved through several methods. One common approach involves the reaction of 8-fluoronaphthalene with carbon dioxide in the presence of a Grignard reagent. The reaction typically proceeds as follows:
Formation of Grignard Reagent: Magnesium turnings are reacted with 8-bromo-1-naphthalene in anhydrous ether to form the Grignard reagent.
Carboxylation: The Grignard reagent is then reacted with carbon dioxide to form the carboxylic acid.
Hydrolysis: The resulting product is hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, alternative methods such as the Balz-Schiemann reaction, which involves the diazotization of 8-amino-1-naphthoic acid followed by fluorination, can also be employed .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-1-naphthoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to 8-fluoro-1-naphthyl alcohol.
Substitution: Electrophilic substitution reactions can introduce other functional groups at different positions on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Produces quinones.
Reduction: Yields 8-fluoro-1-naphthyl alcohol.
Substitution: Results in various substituted naphthoic acids depending on the reagents used
Scientific Research Applications
8-Fluoro-1-naphthoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism by which 8-Fluoro-1-naphthoic acid exerts its effects depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for these targets. Additionally, its photophysical properties make it useful in imaging and diagnostic applications .
Comparison with Similar Compounds
- 1-Naphthoic acid
- 2-Fluoro-1-naphthoic acid
- 4-Fluoro-1-naphthoic acid
Comparison:
- 1-Naphthoic acid: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.
- 2-Fluoro-1-naphthoic acid: Fluorine is positioned differently, affecting its electronic properties and reactivity.
- 4-Fluoro-1-naphthoic acid: Similar to 8-Fluoro-1-naphthoic acid but with fluorine at the 4th position, leading to variations in its chemical behavior and applications .
Properties
IUPAC Name |
8-fluoronaphthalene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO2/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLKWNFNGFWAMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)C(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446032 | |
Record name | 8-Fluoro-1-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405196-33-0 | |
Record name | 8-Fluoro-1-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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